molecular formula C6H13NO B12630502 ((1R,3R)-3-aminocyclopentyl)methanol

((1R,3R)-3-aminocyclopentyl)methanol

Katalognummer: B12630502
Molekulargewicht: 115.17 g/mol
InChI-Schlüssel: HVQDOKDLGGYIOY-PHDIDXHHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((1R,3R)-3-aminocyclopentyl)methanol: is a chiral compound with a cyclopentane ring substituted with an amino group and a hydroxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ((1R,3R)-3-aminocyclopentyl)methanol typically involves the reduction of a suitable precursor, such as a cyclopentanone derivative, followed by amination. One common method involves the reduction of 3-cyclopentenone to 3-cyclopentanol, followed by conversion to the corresponding tosylate and subsequent displacement with an amine to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on cost-effectiveness, yield, and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: ((1R,3R)-3-aminocyclopentyl)methanol can undergo oxidation to form the corresponding aldehyde or ketone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Tosyl chloride (TsCl) is commonly used to convert the hydroxyl group to a tosylate, which can then be displaced by various nucleophiles.

Major Products Formed:

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of various substituted cyclopentyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: ((1R,3R)-3-aminocyclopentyl)methanol is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.

Medicine: Research is ongoing into the potential therapeutic applications of this compound, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: The compound may be used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism by which ((1R,3R)-3-aminocyclopentyl)methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    Cyclopentanol: A simpler analog with only a hydroxyl group.

    Cyclopentylamine: A similar compound with only an amino group.

    3-Aminocyclopentanol: A closely related compound with both amino and hydroxyl groups but different stereochemistry.

Uniqueness: ((1R,3R)-3-aminocyclopentyl)methanol is unique due to its specific stereochemistry, which can impart different biological and chemical properties compared to its analogs. This stereochemistry can affect the compound’s interaction with chiral environments, such as enzymes and receptors, making it a valuable tool in research and development.

Eigenschaften

Molekularformel

C6H13NO

Molekulargewicht

115.17 g/mol

IUPAC-Name

[(1R,3R)-3-aminocyclopentyl]methanol

InChI

InChI=1S/C6H13NO/c7-6-2-1-5(3-6)4-8/h5-6,8H,1-4,7H2/t5-,6-/m1/s1

InChI-Schlüssel

HVQDOKDLGGYIOY-PHDIDXHHSA-N

Isomerische SMILES

C1C[C@H](C[C@@H]1CO)N

Kanonische SMILES

C1CC(CC1CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.